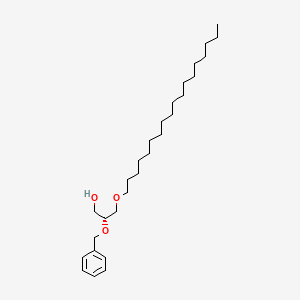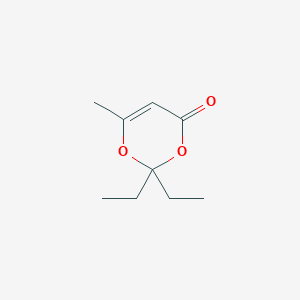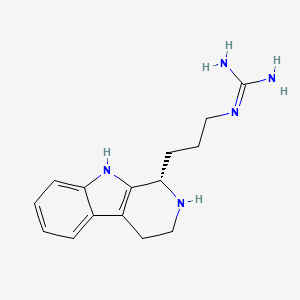
Trypargine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of trypargine involves several steps. One method includes the Bischler-Napieralski reaction to construct the β-carboline moiety, followed by enantioselective reduction of the dihydro-β-carboline intermediate via asymmetric transfer hydrogenation using Noyori’s protocol . Another approach involves the Pictet-Spengler condensation of (+)-N-benzyl-D-tryptophan methyl ester with α-ketoglutaric acid, followed by methylation and subsequent transformations to yield this compound .
Analyse Des Réactions Chimiques
Trypargine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogenation catalysts, oxidizing agents, and alkylating agents. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reduction of this compound can yield dihydro-β-carboline derivatives .
Applications De Recherche Scientifique
Trypargine has been studied for its potential neuroprotective effects, including its ability to induce nerve growth factor in C6 glioma cells and modulate nitric oxide levels in lipopolysaccharide-stimulated murine microglia BV2 cells . It has also been investigated for its effects on the central nervous system, including its hallucinogenic, tremorigenic, and anxiolytic properties . Additionally, this compound has shown potential in cancer research due to its cytotoxicity against various human tumor cell lines .
Mécanisme D'action
The mechanism of action of trypargine involves its interaction with monoamine-oxidase enzymes, which are responsible for the metabolism of neurotransmitters in the central nervous system . This compound acts as a reversible inhibitor of these enzymes, leading to increased levels of neurotransmitters and subsequent effects on neuronal activity. The molecular targets and pathways involved include various nervous receptors and enzymes related to neurotransmitter metabolism .
Comparaison Avec Des Composés Similaires
Trypargine is structurally related to other tetrahydro-β-carboline alkaloids, such as harmine and harmaline. These compounds share similar biological activities, including monoamine-oxidase inhibition and neuroprotective effects. this compound is unique due to its specific guanidine substitution, which may contribute to its distinct pharmacological properties .
Propriétés
Numéro CAS |
82054-21-5 |
|---|---|
Formule moléculaire |
C15H21N5 |
Poids moléculaire |
271.36 g/mol |
Nom IUPAC |
2-[3-[(1S)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl]propyl]guanidine |
InChI |
InChI=1S/C15H21N5/c16-15(17)19-8-3-6-13-14-11(7-9-18-13)10-4-1-2-5-12(10)20-14/h1-2,4-5,13,18,20H,3,6-9H2,(H4,16,17,19)/t13-/m0/s1 |
Clé InChI |
NMPAXZOTIQZCEM-ZDUSSCGKSA-N |
SMILES isomérique |
C1CN[C@H](C2=C1C3=CC=CC=C3N2)CCCN=C(N)N |
SMILES canonique |
C1CNC(C2=C1C3=CC=CC=C3N2)CCCN=C(N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl [4-(4-hydroxybenzoyl)piperazin-1-yl]acetate](/img/structure/B14413053.png)
![2-{[(Pentafluorophenyl)sulfanyl]methyl}pyridine](/img/structure/B14413056.png)
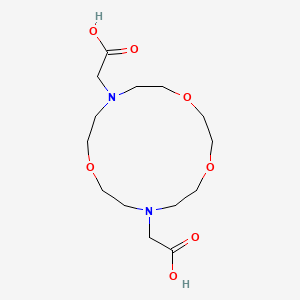
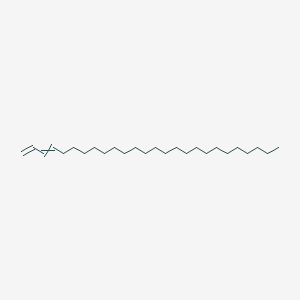
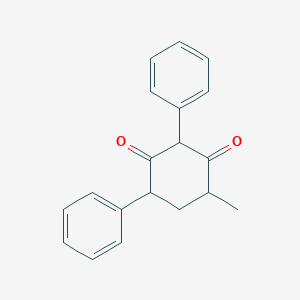

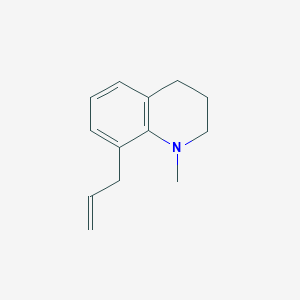
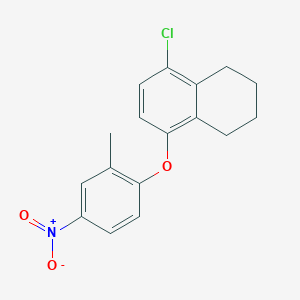
![1-Chloro-4-[2-(4-methylphenyl)ethenesulfonyl]benzene](/img/structure/B14413109.png)
![2-Hydroxy-N-(4-methylphenyl)-11H-benzo[A]carbazole-3-carboxamide](/img/structure/B14413115.png)
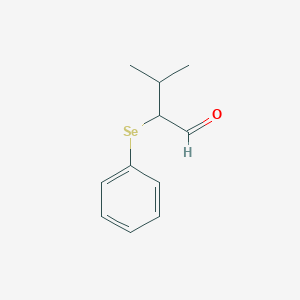
![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 2'-[cyclohexyl(phenylmethyl)amino]-6'-(diethylamino)-](/img/structure/B14413134.png)
